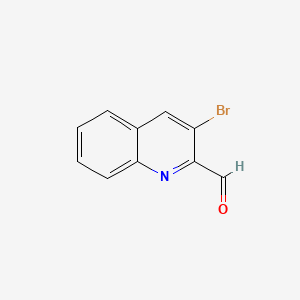

3-溴喹啉-2-甲醛

描述

3-Bromoquinoline-2-carbaldehyde is a chemical compound with the CAS Number: 898559-24-5 . It has a molecular weight of 236.07 and its IUPAC name is 3-bromo-2-quinolinecarbaldehyde .

Synthesis Analysis

Quinoline derivatives, including 3-Bromoquinoline-2-carbaldehyde, can be synthesized using various methods. Classical methods such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known synthesis protocols . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are also useful for the construction and functionalization of this compound .Molecular Structure Analysis

The InChI code for 3-Bromoquinoline-2-carbaldehyde is1S/C10H6BrNO/c11-8-5-7-3-1-2-4-9(7)12-10(8)6-13/h1-6H . This code provides a unique identifier for the compound and can be used to generate its molecular structure. Chemical Reactions Analysis

3-Bromoquinoline-2-carbaldehyde can undergo various chemical reactions. For instance, 3-Bromoquinoline undergoes bromine-magnesium exchange reaction with lithium tributylmagnesate in toluene at -10°C, which is quenched by various electrophiles to yield functionalized quinolines .Physical and Chemical Properties Analysis

3-Bromoquinoline-2-carbaldehyde has a molecular weight of 236.07 . It is stored at a temperature of 2-8°C .科学研究应用

喹啉衍生物的合成:3-溴喹啉-2-甲醛及其类似物用于合成各种喹啉衍生物。这些化合物被用于构建融合或二元杂环系统,在有机化学和药物开发中具有重要意义 (Hamama et al., 2018)。

催化和化学反应:这些化合物参与特定催化系统下的 Heck 偶联和醛缩反应等反应,以产生异喹啉 (Cho & Patel, 2006)。

生物应用:3-溴喹啉-2-甲醛衍生物已被研究其潜在的生物活性。例如,它们被研究其缓蚀性能,与材料科学和工程相关 (Lgaz et al., 2017)。

新型配体的开发:这些化合物用于开发新型配体,如双齿和三齿衍生物,在配位化学中具有潜在应用 (Hu, Zhang, & Thummel, 2003)。

药物研究:对3-溴喹啉-2-甲醛衍生物的研究包括评估它们作为潜在的人类酶抑制剂,如 AKT1,对癌症治疗具有影响 (Ghanei et al., 2016)。

多样的杂环结构:它们在合成多样的螺联杂环化合物中起着关键作用,有助于药物开发中的分子复杂性和多样性 (Yao et al., 2022)。

绿色化学应用:使用绿色方法合成3-溴喹啉-2-甲醛衍生物,有助于环保的化学过程 (Patel, Dholakia, & Patel, 2020)。

DNA 结合和抗微生物研究:这些衍生物已被研究其DNA结合性能和作为抗微生物剂的潜力,表明它们在药物化学中的重要性 (Lamani et al., 2008)。

作用机制

While the specific mechanism of action for 3-Bromoquinoline-2-carbaldehyde is not mentioned in the search results, quinoline derivatives have been found to exhibit fascinating pharmacological properties . Functionalization of quinoline at different positions allows for varying pharmacological activities of its derivatives .

安全和危害

未来方向

Quinoline and its derivatives, including 3-Bromoquinoline-2-carbaldehyde, have become essential heterocyclic compounds due to their versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in the field of medicinal chemistry . Future research may focus on synthesizing functionalized quinoline derivatives, including hybrids that have moieties with predetermined activities bound to the quinoline moiety . These could be of interest in synthesizing drug candidates with dual modes of action, overcoming toxicity, and resistance .

属性

IUPAC Name |

3-bromoquinoline-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrNO/c11-8-5-7-3-1-2-4-9(7)12-10(8)6-13/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJFNHALOBWCFMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=N2)C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00723222 | |

| Record name | 3-Bromoquinoline-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00723222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898559-24-5 | |

| Record name | 3-Bromoquinoline-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00723222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Chloro-2,2-difluorobenzo[d][1,3]dioxol-5-amine](/img/structure/B581974.png)